4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine derivative. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using catalysts and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler derivative with similar reactivity.
2-Methylthiophene: Lacks the piperazine moiety but shares the thiophene core.
Piperazine derivatives: Compounds like piperazine-2-carboxylic acid share the piperazine structure.
Uniqueness
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde is unique due to its combined thiophene and piperazine structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(2-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-10(14)11-2-3-12(7)8-4-9(5-13)15-6-8/h4-7H,2-3H2,1H3,(H,11,14) |
InChI Key |
OJDKSDQNOOFTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
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